

Application Note: HPLC Method Development for 2-Nitro-4,5-dipropoxyaniline

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Compound of Interest

Compound Name: 2-Nitro-4,5-dipropoxyaniline

CAS No.: 148274-67-3

Cat. No.: B2539036

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Executive Summary

This protocol details the development of a reverse-phase HPLC method for the quantification and purity assessment of **2-Nitro-4,5-dipropoxyaniline** (CAS: 116728-87-1 / CID: 4677490).

[1] Due to the compound's hydrophobic dipropoxy tail and the electronic effects of the nitro-amine system, this method prioritizes resolution from potential synthetic byproducts (e.g., mono-propoxy derivatives) and stability of the analyte.

Physicochemical Profiling & Mechanistic Insight

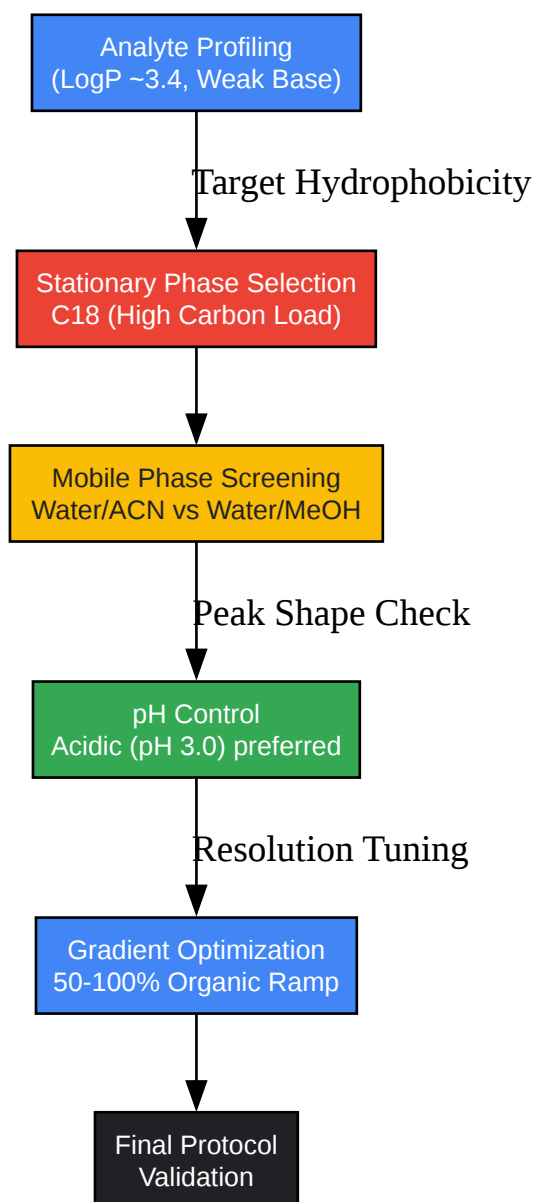
Effective method development requires understanding the "personality" of the molecule.

- Hydrophobicity (LogP ~3.4): The two propyl chains significantly increase lipophilicity compared to simple nitroanilines. A standard C18 column is the primary choice, but high organic strength will be required for elution.
- Ionization (pKa Analysis):
 - The amino group (-NH₂) is normally basic (pKa ~4.6 for aniline).

- However, the ortho-nitro group is strongly electron-withdrawing, drastically reducing the basicity of the amine (often lowering pKa to < 1.0).
- Implication: At standard HPLC pH levels (pH 2.0–7.0), the molecule likely exists primarily in its neutral form. This is advantageous as it prevents the "cation exchange" tailing often seen with basic amines on silanol groups, allowing for sharp peak shapes without aggressive ion-pairing reagents.

Method Development Workflow

The following decision tree illustrates the logic applied to optimize separation efficiency.



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Figure 1: Strategic decision tree for nitro-alkoxy aniline method development.

Optimized Experimental Protocol Instrumentation & Conditions

This protocol is designed for transferability between HPLC and UHPLC systems.

Parameter	Optimized Condition	Technical Rationale
Column	C18, 150 x 4.6 mm, 3.5 μ m or 5 μ m (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)	High surface area required for retaining the hydrophobic propoxy chains.[1]
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.[1]7)	Suppresses ionization of residual free amines; improves peak symmetry.[1]
Mobile Phase B	Acetonitrile (HPLC Grade)	Lower viscosity than methanol, preventing backpressure issues during high-organic gradients.[1]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.[1]
Column Temp	35°C	Improves mass transfer and reduces viscosity.[1]
Injection Vol	5 - 10 μ L	Dependent on sample concentration.[1]
Detection	PDA (Diode Array) @ 254 nm & 400 nm	254 nm for general aromatic rings; 400 nm specific for the nitro-aniline chromophore (yellow/orange).[1]

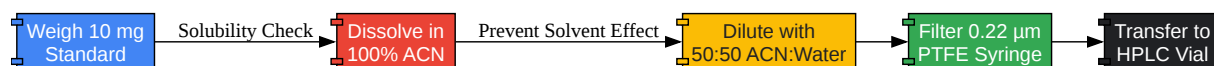
Gradient Program

The dipropoxy group makes the molecule "sticky." An isocratic hold at high organic or a steep gradient is necessary to elute it efficiently.

Time (min)	% Mobile Phase B	Event
0.0	40	Initial equilibration
10.0	90	Linear ramp to elute analyte
12.0	90	Wash step to remove highly lipophilic dimers
12.1	40	Return to initial conditions
17.0	40	Re-equilibration (Critical)

Sample Preparation Workflow

Proper solvation is critical to prevent precipitation in the injector.



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Figure 2: Sample preparation workflow ensuring solubility and system compatibility.

Step-by-Step Protocol:

- Stock Solution: Weigh 10.0 mg of **2-Nitro-4,5-dipropoxyaniline** into a 10 mL volumetric flask. Dissolve completely in 100% Acetonitrile (Sonicate for 5 mins).
- Working Standard: Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50).
 - Note: Diluting with water ensures the sample solvent matches the initial mobile phase, preventing "solvent effect" peak broadening.

- Filtration: Filter through a 0.22 µm PTFE or Nylon filter prior to injection.

Validation Framework (ICH Q2 Compliant)

To ensure the method is trustworthy for regulatory submission or quality control, the following parameters must be validated.

System Suitability Testing (SST)

Run these checks before every sample batch.

- Tailing Factor (): Must be . (If , replace column or prepare fresh mobile phase).
- Theoretical Plates (): .
- Precision (RSD): for 5 replicate injections of the standard.

Linearity & Range[2]

- Range: 10 µg/mL to 200 µg/mL.
- Acceptance: .[2][3]

Specificity (For Impurities)

If analyzing synthesis mixtures, you must prove separation from:

- 4,5-dihydroxy-2-nitroaniline: (Hydrolysis product, elutes earlier).[1]
- Mono-propoxy intermediates: (Elutes earlier than the dipropoxy target).

Troubleshooting Guide

- Problem: Double peaks or split peaks.
 - Root Cause:[4][5] Sample solvent is too strong (100% ACN) compared to the starting mobile phase (40% ACN).
 - Solution: Dilute sample in 50:50 Water:ACN.
- Problem: Retention time shifting.
 - Root Cause:[2][4][5] Column temperature fluctuation or insufficient equilibration.
 - Solution: Use a column oven at 35°C and ensure 5 column volumes of re-equilibration time.

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